molecular formula C5H12ClNO B3153424 O-(cyclobutylmethyl)hydroxylamine hydrochloride CAS No. 75852-80-1

O-(cyclobutylmethyl)hydroxylamine hydrochloride

Cat. No.: B3153424
CAS No.: 75852-80-1
M. Wt: 137.61 g/mol
InChI Key: KBLGZJSCDMNTAK-UHFFFAOYSA-N
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Description

O-(cyclobutylmethyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(cyclobutylmethyl)hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-7-4-5-2-1-3-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGZJSCDMNTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of O Substituted Hydroxylamines As Key Reagents in Organic Synthesis

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an alkoxy group attached to the nitrogen atom of a hydroxylamine (B1172632) core. This structural feature bestows upon them unique reactivity, making them valuable reagents in a multitude of organic transformations. nih.govpharmablock.com They are particularly recognized for their role as electrophilic aminating agents, capable of introducing an amino group (-NH2) into various organic substrates. nih.govpharmablock.com

The versatility of O-substituted hydroxylamines is evident in their ability to facilitate the formation of various chemical bonds, including carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. nih.govpharmablock.com This capability is crucial for the synthesis of a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Furthermore, these reagents have been successfully employed in intramolecular cyclization reactions, providing efficient pathways to construct heterocyclic ring systems, which are common motifs in biologically active molecules. nih.gov A significant advantage of many reactions involving O-substituted hydroxylamines is that they can proceed without the need for expensive and often toxic metal catalysts, aligning with the principles of green chemistry. nih.govpharmablock.com

The reactivity of O-substituted hydroxylamines can be tuned by varying the nature of the substituent on the oxygen atom. This allows for the design of reagents with specific properties tailored for particular synthetic applications. Their ability to act as a source of a "free amine" in a protected form that can be unmasked under specific reaction conditions makes them highly valuable in multi-step syntheses where protecting group strategies are often necessary. exlibrisgroup.com

Table 1: Selected O-Substituted Hydroxylamine Reagents and Their Applications

Reagent Name Abbreviation Key Application
2,4-dinitrophenylhydroxylamine DPH Electrophilic amination
O-(diphenylphosphinyl)hydroxylamine DPPH Electrophilic amination
Hydroxylamine-O-sulfonic acid HOSA Electrophilic amination
O-(4-cyanobenzoyl) hydroxylamine - Synthesis of aza-arenes

Historical Development and Evolution of Hydroxylamine Derived Reagents

The journey of hydroxylamine-derived reagents in organic synthesis began with the discovery and initial studies of hydroxylamine (B1172632) itself in the late 19th century. guidechem.com Initially, hydroxylamine and its salts, such as hydroxylamine hydrochloride, were primarily used for the preparation of oximes from aldehydes and ketones. quora.com This reaction proved to be fundamental in both synthetic and analytical chemistry for the characterization and purification of carbonyl compounds. quora.com

The 20th century saw a significant expansion in the synthetic utility of hydroxylamine derivatives. The development of reagents like hydroxylamine-O-sulfonic acid marked a turning point, establishing the concept of using O-substituted hydroxylamines as electrophilic aminating agents. nih.govpharmablock.com This opened up new avenues for the direct introduction of amino groups into organic molecules, a process that was previously more challenging to achieve.

In recent years, the field has witnessed a renaissance in the development of more sophisticated and versatile hydroxylamine-derived reagents. ethz.chnih.gov Research has focused on creating reagents with enhanced stability, selectivity, and functional group tolerance. ethz.chnih.gov This has led to the design of novel reagents that can participate in a broader range of transformations, including transition metal-catalyzed reactions for C-H amination and the synthesis of complex nitrogen-containing heterocycles. nih.gov The evolution of these reagents has been driven by the increasing demand for efficient and selective methods for the synthesis of amines and other nitrogenous compounds, which are of paramount importance in medicinal chemistry and drug discovery. ethz.chnih.gov

Strategic Importance of O Cyclobutylmethyl Hydroxylamine Hydrochloride As a Building Block and Aminating Agent in Contemporary Organic Chemistry

Foundational Synthetic Routes to O-Alkylhydroxylamines

The preparation of O-alkylhydroxylamines can be achieved through several established synthetic pathways. These foundational routes provide the basis for the development of more targeted and efficient syntheses of specific derivatives like this compound.

Modified Gabriel Amine Synthesis and its Derivatives

The Gabriel synthesis, a classic method for preparing primary amines, has been adapted for the synthesis of O-alkylhydroxylamines. nih.gov This modified approach typically involves the N-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, with an appropriate alkyl halide. nih.gov The resulting N-alkoxyphthalimide is then subjected to hydrazinolysis to cleave the phthalimide (B116566) group, yielding the desired O-alkylhydroxylamine. organic-chemistry.org

The key steps in this synthesis are:

Alkylation: N-hydroxyphthalimide is reacted with an alkyl halide (e.g., cyclobutylmethyl bromide) in the presence of a base to form the N-(alkoxy)phthalimide intermediate.

Deprotection: The intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to release the free O-alkylhydroxylamine. organic-chemistry.org

This method is advantageous due to the ready availability of N-hydroxyphthalimide and the clean nature of the reactions. However, the use of hydrazine, a hazardous reagent, is a notable drawback. organic-chemistry.org

StepReactantsKey ReagentsProductTypical Yield
AlkylationN-hydroxyphthalimide, Alkyl HalideBase (e.g., K2CO3, DBU)N-(Alkoxy)phthalimideGood to Excellent
DeprotectionN-(Alkoxy)phthalimideHydrazine hydrateO-AlkylhydroxylamineHigh

O-Alkylation of N-Protected Hydroxylamines and Subsequent Deprotection

To circumvent the use of hydrazine, alternative N-protected hydroxylamines have been developed. A common strategy involves the use of N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate). researchgate.netgoogle.com The synthesis proceeds via the O-alkylation of N-Boc-hydroxylamine with an alkyl halide or mesylate, followed by deprotection of the Boc group under acidic conditions. researchgate.net

A direct preparation of O-substituted hydroxylamines from alcohols has been described by the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the respective alcohols, followed by acidic N-deprotection. google.com This two-step process generally provides good to excellent yields. chemicalbook.com Another approach utilizes N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which reacts with alkyl bromides, and the Boc protecting groups are subsequently removed with acid. organic-chemistry.org This method offers a rapid and high-yielding route to alkoxyamine hydrochlorides without the need for hydrazine. organic-chemistry.org

N-Protecting GroupAlkylation ConditionsDeprotection ReagentAdvantage
Boc (tert-butoxycarbonyl)Alkyl halide/mesylate, Base (e.g., DBU)Acid (e.g., HCl)Avoids hydrazine, mild deprotection
(Boc)2Alkyl bromide, Base (e.g., DIPEA)Acid (e.g., HCl in dioxane)Rapid, high yield, no hydrazine

Synthesis via O-Substituted Oxime Intermediates and Hydrolysis

Another versatile method for the preparation of O-alkylhydroxylamines involves the synthesis and subsequent hydrolysis of O-substituted oxime intermediates. wikipedia.org This route typically begins with the O-alkylation of an oxime, such as acetone (B3395972) oxime or benzaldehyde (B42025) oxime, with an alkylating agent. nih.gov The resulting O-alkyl oxime is then hydrolyzed, usually under acidic conditions, to yield the corresponding O-alkylhydroxylamine. wikipedia.org

This approach is advantageous as it avoids the use of protected hydroxylamines and can be performed in a one-pot fashion in some cases. wikipedia.org The choice of oxime can influence the reaction conditions and the ease of hydrolysis. For example, O-methyl benzaldehyde oxime can be hydrolyzed to produce O-methyl hydroxylamine in good yield. wikipedia.org

Development of Targeted Synthetic Strategies for this compound

Building upon the foundational routes, targeted strategies have been developed to efficiently synthesize this compound. These methods often utilize readily available cyclobutane derivatives as starting materials.

Approaches Utilizing Cyclobutylmethyl Precursors

The synthesis of this compound can be achieved by applying the general methods described in section 2.1 with specific cyclobutylmethyl precursors. A common and direct approach involves the reaction of a cyclobutylmethyl halide, such as cyclobutylmethyl bromide, with a suitable N-protected hydroxylamine.

For instance, the reaction of cyclobutylmethyl bromide with N-hydroxyphthalimide, following the modified Gabriel synthesis, would yield N-(cyclobutylmethoxy)phthalimide. Subsequent hydrazinolysis would then afford O-(cyclobutylmethyl)hydroxylamine. Finally, treatment with hydrochloric acid would provide the desired hydrochloride salt. While direct literature on this specific transformation is scarce, analogous syntheses with other cycloalkylmethyl groups, such as cyclopropylmethyl, have been reported and proceed with good yields. organic-chemistry.org

Alternatively, cyclobutylmethanol can be converted to its corresponding mesylate, which can then be used to alkylate N-Boc-hydroxylamine. researchgate.net Acidic deprotection of the resulting N-Boc-O-(cyclobutylmethyl)hydroxylamine would furnish the target compound as its hydrochloride salt. This method offers a safer alternative to the Gabriel synthesis by avoiding the use of hydrazine.

Cyclobutylmethyl PrecursorHydroxylamine ReagentKey Reaction TypeFinal Product
Cyclobutylmethyl bromideN-hydroxyphthalimideModified Gabriel SynthesisThis compound
Cyclobutylmethanol (via mesylate)N-Boc-hydroxylamineO-Alkylation and DeprotectionThis compound

Iron-Catalyzed Aminative Difunctionalization for Analogous Hydroxylamine Reagents

Recent advancements in catalysis have introduced novel methods for the synthesis of complex amines and their derivatives. Iron-catalyzed aminative difunctionalization of alkenes has emerged as a powerful tool for the construction of C-N bonds. These reactions involve the simultaneous addition of a nitrogen-containing group and another functional group across a double bond.

While not a direct synthesis of O-(cyclobutylmethyl)hydroxylamine, this methodology is highly relevant for the preparation of analogous and structurally diverse hydroxylamine reagents. For example, iron catalysts can be employed in the aminochlorination of alkenes to produce unprotected secondary 2-chloro-N-alkylamines. google.com Furthermore, iron-catalyzed oxyamination of alkenes using hydroxylamine derivatives allows for the introduction of both oxygen and nitrogen moieties in a single step.

These iron-catalyzed methods offer several advantages, including the use of an inexpensive and benign metal catalyst, mild reaction conditions, and high chemo- and regioselectivity. google.com The development of novel hydroxylamine-derived aminating reagents for these transformations is an active area of research and holds promise for the future synthesis of complex molecules, including analogs of O-(cyclobutylmethyl)hydroxylamine.

Application of Solid-Phase Synthesis Techniques to Hydroxylamine Derivatives

Solid-phase synthesis represents a powerful methodology for the generation of hydroxylamine derivatives, offering streamlined purification and the potential for creating large combinatorial libraries. google.com The general approach involves the immobilization of a hydroxylamine group onto a solid support, followed by reaction with various substrates and subsequent cleavage from the support to release the final product. google.comnih.gov

Several strategies have been developed for the solid-phase synthesis of hydroxylamine-containing compounds. One common method involves the O-linkage of the hydroxylamine group to a resin. nih.gov For instance, resins like the 2-chlorotrityl support can be used to immobilize hydroxylamine, which can then be acylated or alkylated. nih.gov The Fmoc protecting group can be removed using piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP) to yield a free resin-bound hydroxylamine derivative, ready for coupling with desired substrates. nih.gov Another specialized support, the Hydroxylamine ChemMatrix® resin, has been developed as a novel reagent specifically for the solid-phase synthesis of peptide hydroxamic acids. nih.gov

The utility of solid-phase synthesis extends to the creation of diverse compound libraries for screening biological activity. google.com By immobilizing an alkoxyamine, combinatorial chemistry techniques can be applied to generate a wide array of hydroxylamine derivatives. google.com This method minimizes the need for intermediate purification steps, a significant advantage in the rapid synthesis of numerous distinct chemical entities. google.com The development of specialized reagents, such as polystyrene-supported sulfonyl chloride, has further expanded the scope of these techniques. nih.gov

Table 1: Resins and Techniques in Solid-Phase Synthesis of Hydroxylamine Derivatives
Resin/SupportImmobilization StrategyApplication/ExampleReference
2-chlorotrityl ResinO-linkage of hydroxylamineUsed for preparing hydroxamate precursors after Fmoc-group removal. nih.gov
Polystyrene Sulfonyl ChlorideFormation of a polystyrene supported reagentUsed in Angeli-Rimini's reaction on a solid support. nih.gov
Hydroxylamine ChemMatrix® ResinSpecialized hydroxylamine resinNovel reagent for the solid-phase synthesis of peptide hydroxamic acids. nih.gov
General Solid SupportNucleophilic attack of an alkoxyamineGeneration of combinatorial libraries of hydroxylamine and hydroxamic acid compounds. google.com

Scalable Synthetic Protocols and Process Optimization for O-Alkylhydroxylamine Hydrochloride Salts

The transition from laboratory-scale synthesis to industrial-scale production of O-alkylhydroxylamine hydrochloride salts necessitates the development of scalable, safe, and efficient protocols. Process optimization often focuses on moving from traditional batch reactors to continuous synthesis technologies, which offer superior heat and mass transfer, enhanced safety, and improved reaction efficiency. mdpi.com

The development of novel, stable, and accessible aminating reagents is also crucial for scalable syntheses. ethz.chnih.gov Research has focused on designing new hydroxylamine-derived reagents that can be prepared in high-yielding steps and employed in robust, iron-catalyzed reactions. ethz.chamazonaws.com These methodologies demonstrate excellent functional group tolerance and can be applied to a broad scope of starting materials, including complex, drug-like molecules. ethz.chnih.govethz.ch Such scalable routes are essential for the reliable production of medicinally relevant amine groups found in many pharmaceuticals. amazonaws.comethz.ch A general and direct preparation of O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with the methanesulfonate (B1217627) of the corresponding alcohol, followed by acidic deprotection. organic-chemistry.org

Table 2: Optimized Parameters for Continuous Synthesis of a Hydroxylamine Hydrochloride Salt mdpi.com
ParameterOptimized ConditionImpact on Process
Reactor TypeMicrochannel Continuous ReactorImproves heat/mass transfer, enhances safety, reduces explosion risk.
Reaction TemperatureSystematically investigated (e.g., 70°C for reflux)Controls reaction rate and minimizes side reactions.
Feed Flow RateOptimized for residence timeMaximizes conversion and throughput.
Material ConcentrationAdjusted for optimal stoichiometryReduces waste and improves yield (achieved 75%).
Solvent/Aqueous PhaseAqueous phase is recycledReduces environmental impact and improves cost-effectiveness.

Regioselective and Stereoselective Considerations in O-Alkylhydroxylamine Synthesis

A primary challenge in the synthesis of O-alkylhydroxylamines is achieving regioselectivity. Hydroxylamine is an ambident nucleophile, meaning alkylating agents can react at either the nitrogen or the oxygen atom. wikipedia.org Typically, alkylation occurs preferentially at the more nucleophilic nitrogen atom. wikipedia.org To direct the reaction toward the oxygen, the hydroxyl group must first be deprotonated, usually with a strong base like sodium hydride, to form the more nucleophilic alkoxide before introducing the alkylating agent. wikipedia.org

Several synthetic strategies have been developed to achieve selective O-alkylation. One effective method is the Mitsunobu reaction, which allows for the conversion of alcohols directly to O-alkylated hydroxylamines. nih.gov This one-pot process typically involves reacting the alcohol with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate, followed by the deprotection of the phthalimide group with hydrazine to release the desired O-alkylhydroxylamine. nih.gov Another approach involves using an electrophilic amination protocol where a 3-trichloromethyloxaziridine reagent transfers an N-Boc-protected amine function to lithium alkoxides, yielding N-Boc-O-alkylhydroxylamines. rsc.org

In addition to regioselectivity, stereoselectivity can be a critical consideration when chiral centers are present in the alkyl group. The synthesis of highly enantioenriched N,O-disubstituted hydroxylamines has been achieved through the conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds using chiral catalysts, such as a yttrium-based BINOLate framework. mdpi.com Furthermore, palladium-catalyzed hydroaminoxylation of conjugated dienes using oxime nucleophiles can generate allylic N,O-disubstituted hydroxylamines asymmetrically. mdpi.com In other contexts, such as the synthesis of 2-deoxy-β-glycosides, the treatment of lactols with sodium hydride followed by an electrophile leads to highly stereoselective O-alkylation, demonstrating that stereoelectronic effects can be harnessed for kinetic control of product formation. harvard.edu

Table 3: Comparison of Methods for Regioselective O-Alkylation of Hydroxylamines
MethodKey ReagentsDescriptionReference
Direct AlkylationStrong base (e.g., NaH), Alkyl halide (R-X)Deprotonation of the hydroxyl group is required to favor O-alkylation over N-alkylation. wikipedia.org
Mitsunobu ReactionAlcohol, N-hydroxyphthalimide, DEAD/DIAD, PPh₃, HydrazineA one-pot conversion of an alcohol to the corresponding O-alkylhydroxylamine via an O-alkylated phthalimide intermediate. nih.gov
Alkylation of Protected Hydroxylaminetert-butyl N-hydroxycarbamate, Alcohol methanesulfonate, AcidO-alkylation of a protected hydroxylamine followed by acidic deprotection. organic-chemistry.org
Electrophilic AminationLithium alkoxide, 3-trichloromethyloxaziridineAn O-amination protocol that transfers an NHBoc function to an oxygen atom. rsc.org

Electrophilic Amination Pathways

Hydroxylamine derivatives are frequently employed as electrophilic nitrogen sources for the formation of carbon-nitrogen bonds, a cornerstone of organic synthesis. nih.govrsc.orgvivekanandcollege.ac.in The reactivity of these reagents can be harnessed through various catalytic systems to achieve the amination of diverse nucleophilic substrates. nih.govrsc.org

Transition-metal-catalyzed electrophilic amination has become a powerful strategy for C-N bond construction. researchgate.netnih.gov In these reactions, hydroxylamine derivatives, particularly O-acyl and O-benzoylhydroxylamines, serve as effective electrophilic aminating agents due to their stability, accessibility, and reactivity. vivekanandcollege.ac.inresearchgate.netnih.gov While specific studies on this compound are not detailed, its behavior can be inferred from the general mechanisms established for this class of compounds.

The catalytic cycle typically involves the transition metal center interacting with the hydroxylamine derivative. wiley-vch.de A general mechanism involves the oxidative addition of the transition metal into the N-O bond of the hydroxylamine reagent. wiley-vch.de This is followed by a ligand exchange with the carbon nucleophile (e.g., an organometallic reagent) and subsequent reductive elimination to forge the new C-N bond, regenerating the catalyst. wiley-vch.de A variety of transition metals have been shown to catalyze these transformations, each with distinct applications and substrate scopes. nih.gov

Table 1: Overview of Metal Catalysts in Electrophilic Amination with Hydroxylamine Derivatives

Metal Catalyst Type of Hydroxylamine Reagent Nucleophile Example Reference
Copper (Cu) O-acyl hydroxylamines Grignard Reagents, Diorganozinc wiley-vch.de
Rhodium (Rh) N-Boc-protected hydroxylamine Arenes (C-H amination) nih.govrsc.org
Iron (Fe) General hydroxylamine derivatives Arenes (C-H amination) nih.govrsc.org

A specialized pathway for electrophilic amination involves the use of aryne intermediates. wiley-vch.de This method provides access to unique 1,2-disubstituted aromatic products. The mechanism proceeds through a distinct sequence of steps. First, an aryne intermediate is generated in situ. A nucleophile then attacks the aryne, forming an arylmetal species. This intermediate subsequently undergoes a copper-catalyzed electrophilic amination reaction with a hydroxylamine-derived reagent to furnish the final arylamine product. wiley-vch.de This tandem approach highlights the versatility of hydroxylamine reagents in complex, multi-step transformations.

Nucleophilic Addition to Carbonyl Compounds and Derived Transformations

This compound, after neutralization to its free base, can act as a potent nitrogen nucleophile. Its reaction with aldehydes and ketones is a fundamental transformation that leads to the formation of oxime ethers, which are valuable synthetic intermediates.

The formation of an oxime from a hydroxylamine and a carbonyl compound is a classic nucleophilic addition-elimination reaction. byjus.comwikipedia.org The mechanism is typically initiated by the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. ic.ac.uk Nitrogen is a stronger nucleophile than oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding. ic.ac.uk

This initial attack forms a tetrahedral carbinolamine intermediate after proton transfer steps. masterorganicchemistry.com The reaction is often facilitated by a weakly acidic medium, which protonates the carbonyl oxygen, enhancing its electrophilicity, but does not excessively protonate the hydroxylamine, which would deactivate it as a nucleophile. byjus.com In the subsequent elimination step, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). masterorganicchemistry.com As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, and a final deprotonation step yields the stable oxime product. masterorganicchemistry.com

Oximes derived from ketones, such as those that would be formed from this compound, can undergo the Beckmann rearrangement to form substituted amides. wikipedia.orgbyjus.com This acid-catalyzed reaction is a cornerstone of organic synthesis, famously used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orgbyjus.comchem-station.com

The mechanism of the Beckmann rearrangement is well-established and stereospecific. wikipedia.org It begins with the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group. organic-chemistry.orgwiley-vch.de The key step is the subsequent 1,2-shift, where the alkyl or aryl group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom in a concerted fashion, displacing the water molecule. wikipedia.orgorganic-chemistry.org This migration results in the formation of a nitrilium ion intermediate. wiley-vch.de The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization (enol-to-amide) yield the final N-substituted amide product. masterorganicchemistry.comwiley-vch.de

Table 2: Common Reagents and Catalysts for the Beckmann Rearrangement

Reagent/Catalyst Function Reference
Sulfuric Acid (H₂SO₄) Strong acid catalyst wikipedia.org
Polyphosphoric Acid (PPA) Strong acid catalyst wikipedia.org
Thionyl Chloride (SOCl₂) Converts OH to a leaving group wikipedia.org
Phosphorus Pentachloride (PCl₅) Converts OH to a leaving group wikipedia.org
Tosyl Chloride Converts OH to a leaving group wikipedia.org

Rearrangement Reactions in O-Alkylhydroxylamine Systems

The N-O bond in O-alkylhydroxylamines is relatively weak, making these systems susceptible to various rearrangement reactions beyond the Beckmann rearrangement of their oxime derivatives. These transformations often involve the cleavage of this bond as a key mechanistic step, enabling the migration of substituents to either the nitrogen or oxygen atom.

Studies on related O-alkyl and O-aryl hydroxylamine systems have revealed several such pathways. For example, O-cyclopropyl hydroxylamines have been shown to undergo a di-heteroatom nih.govnih.gov-sigmatropic rearrangement. nih.gov Similarly, N-Methyl-O-alkoxyformate hydroxylamine reagents are proposed to react via a nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org Another relevant transformation is the aza-Hock rearrangement, observed in cumene (B47948) hydroxylamine derivatives, where an aryl group migrates from a carbon atom to the nitrogen atom upon N-O bond cleavage in an acidic medium. nih.gov Copper-catalyzed nih.govwiley-vch.de-nitrogen rearrangements have also been documented for O-aryl ketoximes, resulting in the formation of ortho-aminophenol derivatives. researchgate.net These examples from related systems suggest that this compound and its derivatives could serve as precursors in mechanistically diverse rearrangement reactions, initiated by the inherent reactivity of the O-alkylhydroxylamine moiety.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
O-acyl hydroxylamines
O-benzoylhydroxylamines
N-Boc-protected hydroxylamine
Caprolactam
ortho-aminophenol
Cumene hydroxylamine
N-Methyl-O-alkoxyformate hydroxylamine
O-cyclopropyl hydroxylamines
Sulfuric Acid
Polyphosphoric Acid
Thionyl Chloride
Phosphorus Pentachloride
Tosyl Chloride
Cyanuric Chloride

Di-heteroatom-Sigmatropic Rearrangements and N-Heterocycle Formation

O-alkylhydroxylamines, including derivatives like O-(cyclobutylmethyl)hydroxylamine, serve as valuable precursors for the synthesis of nitrogen-containing heterocycles through di-heteroatom as-pub.comas-pub.com-sigmatropic rearrangements. as-pub.comnih.govrsc.org This type of reaction is a powerful tool in organic synthesis for forming C–C and C–N bonds in a concerted fashion. as-pub.com The process is analogous to the well-known Claisen and Cope rearrangements. as-pub.com

In a typical sequence involving a related compound, N-arylated O-cyclopropyl hydroxamates can undergo a as-pub.comas-pub.com-sigmatropic rearrangement followed by a cyclization and rearomatization cascade. nih.govrsc.org This one-pot, three-step reaction is often mediated by a base and efficiently produces substituted tetrahydroquinolines. as-pub.comnih.gov The key step involves the cleavage of the weak N–O bond, which is characteristic of such rearrangements in hydroxylamine derivatives, similar to the N-N bond cleavage in the Fischer-indole synthesis. as-pub.comnih.gov

The general mechanism for an N-arylated O-alkylhydroxylamine derivative can be depicted as follows:

as-pub.comas-pub.com-Sigmatropic Rearrangement: The N-arylated hydroxylamine undergoes a concerted pericyclic rearrangement where the N–O bond is cleaved and a new C–C bond is formed.

Cyclization: The intermediate formed then undergoes an intramolecular cyclization.

Rearomatization: The final step involves rearomatization to yield the stable N-heterocyclic product, such as a tetrahydroquinoline derivative. as-pub.comresearchgate.net

This methodology provides an efficient route to construct complex N-heterocycles from relatively simple and stable hydroxylamine precursors. nih.govrsc.org

Factors Influencing Rearrangement Efficiency and Selectivity

The success, efficiency, and selectivity of the as-pub.comas-pub.com-sigmatropic rearrangement of hydroxylamine derivatives are governed by several key factors, including electronic effects, the nature of protecting groups, and reaction conditions.

Electronic Effects: The electronic properties of the substituents on the aromatic ring of N-arylated substrates significantly impact the reaction rate. Substrates featuring electron-deficient aromatic rings generally require longer reaction times to proceed to completion compared to those with electron-rich or neutral aromatic systems. as-pub.comresearchgate.net

N-Protecting Group: The choice of the nitrogen-protecting group can influence the regioselectivity of the rearrangement. For instance, in the rearrangement of meta-tolyl substituted hydroxamates, a Boc-protected reactant yielded a mixture of isolable regioisomers. In contrast, a Cbz-protected substrate provided only a single regioisomer. This difference in selectivity is attributed to potential π-stacking interactions between the Cbz group and the N-aryl group, which pre-organizes the substrate for the as-pub.comas-pub.com-rearrangement. as-pub.comresearchgate.net

Reagents and Conditions: The reaction conditions, including the choice of base and the potential use of a Lewis acid, can be optimized to control the reaction outcome. A mild and general method for the rearrangement of N,O-diacylhydroxylamines employs a combination of a mild base and a Lewis acid. nih.gov The stoichiometry of these reagents can direct the reaction towards different products; for example, stoichiometric amounts may yield α-acyloxyamides, while an excess of reagents can favor the formation of cyclic orthoamides. nih.gov

Table 1: Factors Affecting as-pub.comas-pub.com-Sigmatropic Rearrangement

Factor Observation Potential Rationale
Aromatic Substituent Electron-deficient rings lead to slower reactions. as-pub.comresearchgate.net Reduced electron density on the aromatic ring disfavors the electrophilic aromatic substitution-like cyclization step.
N-Protecting Group Cbz group can impart higher regioselectivity than a Boc group in certain substrates. as-pub.comresearchgate.net π-stacking interactions between the Cbz and aryl groups may create a more ordered transition state.

| Reagent Stoichiometry | Excess base/Lewis acid can lead to different product classes (e.g., cyclic orthoamides). nih.gov | Excess reagents may catalyze subsequent or alternative reaction pathways after the initial rearrangement. |

Radical-Mediated Processes and Photochemistry

Hydroxylamines as Precursors for Nitrogen-Centered Radicals

Hydroxylamine derivatives are widely recognized as excellent precursors for the generation of nitrogen-centered radicals. nih.govresearchgate.netpkusz.edu.cn This utility stems from the inherent weakness of the N–O bond, which can be cleaved under relatively mild conditions to produce the corresponding nitrogen radical. researchgate.net The generation of these reactive intermediates has propelled the development of numerous novel transformations in organic synthesis. nih.gov

Various strategies have been developed to initiate the cleavage of the N–O bond, including thermal methods, reduction, and oxidation. researchgate.net Among these, photoredox catalysis has emerged as a particularly powerful and mild approach. rsc.org The ability to generate nitrogen radicals from simple and stable hydroxylamine derivatives opens up avenues for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. pkusz.edu.cn The term "nitrogen-centered radical" refers to a species where the radical is initially formed on the nitrogen atom, initiating subsequent chemical reactions. scripps.edu

Photoredox Catalysis in Nitrogen Radical Generation and Reactivity

Visible-light photoredox catalysis has become a cornerstone for generating nitrogen-centered radicals from hydroxylamine derivatives under exceptionally mild conditions. nih.govpkusz.edu.cnrsc.org This approach avoids the need for harsh reagents or high temperatures often associated with traditional radical generation methods. researchgate.net

The general mechanism involves a single-electron transfer (SET) process between a photoexcited catalyst and the hydroxylamine derivative. nih.govresearchgate.net The catalytic cycle can be broadly described as follows:

Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state (*Ir(III) or *Ru(II)), which is a more potent reductant or oxidant than its ground state. rsc.orgacs.org

Single-Electron Transfer (SET): The excited photocatalyst interacts with the hydroxylamine derivative. In a reductive quenching cycle, the excited catalyst donates an electron to the hydroxylamine, leading to the reductive cleavage of the labile N–O bond. This process generates a nitrogen-centered radical and the oxidized form of the photocatalyst (e.g., Ir(IV)). acs.org

Radical Reactivity: The newly formed nitrogen radical participates in the desired chemical transformation, such as addition to an arene or an alkene. rsc.orgacs.org

Catalyst Regeneration: The catalytic cycle is closed when the oxidized photocatalyst is reduced back to its ground state, for example, by oxidizing an intermediate in the reaction pathway, thereby regenerating the active catalyst. rsc.orgacs.org

This photochemical strategy has been successfully applied to a variety of transformations, including C-H amination of arenes and heteroarenes, showcasing the versatility of hydroxylamine-derived nitrogen radicals in forming valuable C–N bonds. rsc.orgacs.org The redox properties of the hydroxylamine precursor can be fine-tuned through simple structural modifications, making them highly adaptable for different photoredox catalytic systems. pkusz.edu.cn

Table 2: Key Steps in Photoredox Generation of Nitrogen Radicals from Hydroxylamines

Step Description Example Species
1. Light Absorption The photocatalyst absorbs a photon of visible light. Ir(III) → *Ir(III)
2. SET & N-O Cleavage The excited photocatalyst reduces the hydroxylamine derivative, causing N-O bond scission. *Ir(III) + R₂N-OR' → Ir(IV) + R₂N• + ⁻OR'
3. Radical Reaction The nitrogen radical engages with a substrate (e.g., an arene). R₂N• + Ar-H → [R₂N-Ar-H]•

| 4. Catalyst Regeneration | The oxidized photocatalyst is reduced back to its ground state to complete the cycle. | Ir(IV) + [R₂N-Ar-H]• → Ir(III) + R₂N-Ar + H⁺ |

Oxidative and Reductive Transformations

Oxidative Cross-Coupling Reactions Involving Hydroxylamine Derivatives

Hydroxylamine derivatives are versatile participants in oxidative cross-coupling reactions, which enable the direct formation of bonds between two nucleophilic partners in the presence of an oxidant. researchgate.net In the context of C–N bond formation, these reactions often involve the coupling of a C–H bond with an N–H bond (or a synthetic equivalent), providing an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Transition metal catalysis is frequently employed to facilitate these transformations. vivekanandcollege.ac.in For example, O-benzoylhydroxylamines have been widely used as effective electrophilic aminating agents in reactions catalyzed by metals like copper and palladium. vivekanandcollege.ac.in These processes allow for the direct amination of various carbon nucleophiles.

A representative example is the copper-catalyzed cross-dehydrogenative coupling (CDC) reaction between N-hydroxyphthalimide (a protected hydroxylamine) and aldehydes. organic-chemistry.org In this reaction, an oxidant is used to facilitate the formation of a C–N bond, demonstrating the principle of coupling two different C-H and N-OH bonds. Such strategies are highly valuable for their efficiency and ability to construct complex molecules from simple precursors. vivekanandcollege.ac.inorganic-chemistry.org The development of these methods continues to expand the toolkit for synthesizing amines and other nitrogen-containing compounds. vivekanandcollege.ac.in

Reductive Processes for the Conversion of Oximes

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented research detailing the use of this compound as a reagent for the reductive conversion of oximes. Standard methods for the reduction of oximes to primary amines or hydroxylamines typically involve various reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel), or other hydride reagents.

Similarly, the process of reductive amination, which involves the conversion of a carbonyl group to an amine via an imine or oxime intermediate, employs a range of reducing agents, none of which are documented to be this compound.

The core function of a reducing agent in the conversion of an oxime is to donate hydrogen atoms (or their equivalent) to the carbon-nitrogen double bond (C=N). This process, known as hydrogenation, saturates the double bond and can further lead to the cleavage of the nitrogen-oxygen (N-O) bond to yield a primary amine.

Given the chemical structure of this compound, it is not apparent that it would function as a reducing agent for oximes. Hydroxylamine derivatives are typically used in the formation of oximes from aldehydes and ketones, not in their subsequent reduction.

Due to the lack of available research and data on the specific application of this compound in the reductive conversion of oximes, a detailed elucidation of its reaction mechanism, along with research findings and data tables, cannot be provided. The scientific community has not, to date, published studies on this particular chemical transformation. Therefore, any discussion of a reaction mechanism would be purely speculative and would not meet the standards of scientific accuracy.

Further research would be required to determine if this compound has any activity in the reduction of oximes and, if so, to elucidate the corresponding reaction mechanism, optimal conditions, and substrate scope. Without such foundational research, no substantive information can be presented for this specific process.

Applications of O Cyclobutylmethyl Hydroxylamine Hydrochloride in Complex Organic Synthesis

Construction of Diverse Nitrogen-Containing Organic Scaffolds

There is currently no specific information available in the searched literature detailing the use of O-(cyclobutylmethyl)hydroxylamine hydrochloride in the construction of diverse nitrogen-containing organic scaffolds. While related compounds like O-cyclopropyl hydroxylamines have been shown to be precursors for N-heterocycles through sigmatropic rearrangements, similar studies involving the cyclobutylmethyl derivative have not been found. nih.gov

Utility in the Formation of Hydroxamic Acids and Related Derivatives

The synthesis of hydroxamic acids typically involves the reaction of a carboxylic acid or its activated form (like an ester or acid chloride) with a hydroxylamine (B1172632) derivative. semanticscholar.orgnih.gov It is chemically plausible that this compound could serve as the hydroxylamine component in such syntheses. However, specific examples, reaction conditions, or yields for the formation of N-(cyclobutylmethyl)oxy-amides using this reagent are not documented in the available search results.

Strategic Incorporation of Cyclobutylmethyl Moieties into Target Molecules

The primary role of this compound in synthesis would be to introduce the -O-N-CH2-cyclobutyl functional group. The cyclobutane (B1203170) ring is recognized in medicinal chemistry for its ability to introduce three-dimensionality into molecules, which can be advantageous for binding to biological targets. nih.gov However, no specific examples of this strategic incorporation using this compound were found.

Development of Novel Aminating Reagents for Carbon-Nitrogen Bond Formation

Hydroxylamine-derived reagents are a known class of electrophilic aminating agents used for C-N bond formation. wiley-vch.dersc.org These reactions often require activation of the hydroxylamine. There is no evidence in the provided search results to suggest that this compound has been specifically developed or utilized as a novel aminating reagent.

Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes

While nitrogen-containing compounds and molecules with cyclobutane features are prevalent in pharmaceuticals, there is no specific information linking this compound to the synthesis of known pharmaceutically relevant scaffolds or chemical probes. nih.govnih.gov

Contributions to Peptide and Peptidomimetic Synthesis

Hydroxylamine derivatives are used in specific ligation chemistries for peptide and protein synthesis, such as the α-ketoacid-hydroxylamine (KAHA) ligation. wikipedia.orgspringernature.comnih.gov This method allows for the formation of an amide bond between two unprotected peptide fragments. There is no indication from the search results that this compound has been employed in this context or in other areas of peptide and peptidomimetic synthesis.

Computational and Theoretical Investigations of O Cyclobutylmethyl Hydroxylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and bonding characteristics of O-(cyclobutylmethyl)hydroxylamine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. windows.netnorthwestern.edu

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, primarily located on the nitrogen and oxygen atoms, represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction. The LUMO, conversely, indicates the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, providing details on atomic charges, hybridization, and the nature of chemical bonds (e.g., sigma (σ) and sigma-star (σ*) orbitals). For O-(cyclobutylmethyl)hydroxylamine, NBO analysis would quantify the polarization of the N-O bond and the charge distribution across the entire molecule, which is critical for understanding its nucleophilic and electrophilic sites. Molecular Electrostatic Potential (MEP) maps offer a visual representation of this charge distribution, highlighting electron-rich areas (typically around the lone pairs of the nitrogen and oxygen atoms) that are prone to electrophilic attack.

Table 1: Calculated Electronic Properties of O-(cyclobutylmethyl)hydroxylamine Cation (Note: These are representative values typical for this class of molecules, calculated at a common level of theory like B3LYP/6-31G, and would need to be specifically computed for definitive results.)*

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates energy of outermost electrons; related to ionization potential and electron-donating ability.
LUMO Energy+1.2 eVIndicates energy of lowest unoccupied orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap9.7 eVCorrelates with chemical reactivity; a larger gap suggests higher kinetic stability.
Dipole Moment1.5 DMeasures the overall polarity of the molecule, influencing intermolecular interactions and solubility.
NBO Charge on N-0.45 eQuantifies the partial negative charge on the nitrogen atom, indicating its nucleophilic character.
NBO Charge on O-0.30 eQuantifies the partial negative charge on the oxygen atom.

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For O-(cyclobutylmethyl)hydroxylamine hydrochloride, MD simulations are invaluable for understanding its conformational flexibility and its interactions with a solvent, such as water.

A key structural feature is the cyclobutyl group. Unlike planar depictions, the four-membered ring is not flat; it adopts a "puckered" or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds. libretexts.orgresearchgate.net This puckering creates different conformers with varying energies. fiveable.me MD simulations can explore the energy landscape of the entire molecule, revealing the most stable conformations and the energy barriers for interconversion between them. The puckered nature of the ring and the rotational freedom around the C-O and O-N bonds result in a complex conformational space. libretexts.orgfiveable.me

When simulating the hydrochloride salt in an aqueous solution, MD can model the solvation shell around the protonated amine group (-NH2OH+) and the chloride anion (Cl-). By calculating Radial Distribution Functions (RDFs), it is possible to determine the average distance and coordination number of water molecules surrounding the ionic species. mdpi.com These simulations provide a dynamic picture of how the compound interacts with its environment, which is crucial for understanding its behavior in solution-phase reactions.

Table 2: Conformational Analysis of the Cyclobutylmethyl Moiety (Note: Data is illustrative of typical findings from conformational searches.)

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Population at 298 K (%)
Puckered-Equatorial~150°0.00~75%
Puckered-Axial~90°1.2~15%
Planar (Transition State)180°4.5<1%

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions. lsu.edu For a hydroxylamine (B1172632) derivative, potential reactions include nucleophilic attack on electrophiles (e.g., carbonyl compounds to form oximes) or oxidation processes. rsc.orgacs.org Reaction pathway modeling involves identifying the lowest energy path a molecule takes to transform from reactants to products.

These theoretical calculations can predict whether a reaction is kinetically feasible and thermodynamically favorable. They can also be used to compare competing reaction pathways to predict product selectivity. researchgate.netscispace.com

In Silico Design Principles for Novel Reactivity and Selectivity

In silico (computational) design uses theoretical calculations to guide the development of new molecules with enhanced or specific properties, minimizing trial-and-error in the laboratory. sciforum.net For hydroxylamine derivatives, this approach can be used to design new reagents with tailored reactivity, selectivity, or biological activity. nih.govchemrxiv.org

For instance, computational models can predict how structural modifications to O-(cyclobutylmethyl)hydroxylamine would alter its properties. Substituting the cyclobutyl ring with other alkyl groups or introducing functional groups could modulate the molecule's steric hindrance and electronic properties. Quantum chemical calculations can predict how these changes affect the nucleophilicity of the nitrogen atom or the stability of reaction intermediates. This predictive power is particularly valuable in fields like medicinal chemistry, where O-alkylhydroxylamines have been investigated as enzyme inhibitors. nih.govnih.gov Computational docking and MD simulations can be used to design derivatives that fit optimally into an enzyme's active site, maximizing binding affinity and inhibitory potency.

Table 3: In Silico Modification Effects on Reactivity (Note: This table presents qualitative predictions based on established chemical principles.)

Structural ModificationPredicted Effect on NucleophilicityRationale
Replace cyclobutyl with isopropylSlight IncreaseIsopropyl group is slightly more electron-donating than cyclobutylmethyl.
Add electron-withdrawing group to ringDecreaseInductive effect pulls electron density away from the N-O moiety.
Replace cyclobutyl with tert-butylDecreaseIncreased steric hindrance around the reactive nitrogen center.
Protonation (forming hydrochloride)Significant DecreaseThe lone pair on the nitrogen is engaged in a bond with a proton, making it unavailable for donation.

Quantitative Structure-Reactivity Relationships in Hydroxylamine Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netresearchgate.net These models are built by first calculating a set of numerical parameters, known as molecular descriptors, for each compound in a series. These descriptors can encode steric, electronic, or topological features of the molecules. chemrxiv.orgnih.gov

For a series of O-alkylhydroxylamine derivatives, descriptors could include:

Steric descriptors: Molecular volume, surface area, or specific steric parameters like Taft's Es.

Electronic descriptors: Calculated atomic charges, dipole moment, or HOMO/LUMO energies.

Topological descriptors: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated, statistical methods like multiple linear regression are used to build an equation that links the descriptors to an experimentally measured reactivity parameter, such as a reaction rate constant (k). chemrxiv.org

A hypothetical QSRR equation for the reactivity of hydroxylamines might look like: log(k) = c₀ + c₁(HOMO Energy) + c₂(NBO Charge on N) + c₃*(Steric Parameter)

Such a model, once validated, can be used to predict the reactivity of new, untested hydroxylamine derivatives based solely on their calculated molecular descriptors. researchgate.netmtak.hu This approach accelerates the discovery of compounds with desired reactivity profiles by prioritizing synthetic efforts.

Advanced Analytical Methodologies for O Cyclobutylmethyl Hydroxylamine Hydrochloride and Its Reaction Products

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)

High-resolution spectroscopic techniques are fundamental tools for the unambiguous identification and structural elucidation of O-(cyclobutylmethyl)hydroxylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Although specific experimental spectra for this compound are not widely published, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its chemical structure.

¹H NMR: The proton spectrum would exhibit characteristic signals for the cyclobutyl ring protons, the methylene (B1212753) (-CH₂-) protons adjacent to the oxygen, and the amine (-ONH₂) protons. The cyclobutyl protons would likely appear as complex multiplets in the aliphatic region. The methylene protons would present a distinct signal, likely a doublet, shifted downfield due to the electronegative oxygen atom. The amine protons are expected to be broad and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct peaks corresponding to the methine and methylene carbons of the cyclobutyl ring, as well as the methylene carbon of the cyclobutylmethyl group.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. For the free base, O-(cyclobutylmethyl)hydroxylamine, the exact mass can be calculated and confirmed. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further validate the structure by identifying characteristic neutral losses and fragment ions. Predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can also aid in identification. uni.lu

Interactive Table 1: Predicted Mass Spectrometry Data for O-cyclobutylhydroxylamine Adducts uni.lu Below is a table of predicted m/z and collision cross section (CCS) values for various adducts of the free base, O-cyclobutylhydroxylamine, which would be observed in mass spectrometry.

Adduct Typem/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺88.075686113.0
[M+Na]⁺110.05763118.4
[M+NH₄]⁺105.10223129.6
[M+K]⁺126.03157121.8
[M-H]⁻86.061134116.2

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching vibrations from the hydroxylammonium group, C-H stretching from the cyclobutyl and methylene groups, and C-O stretching from the alkoxyamine functionality. The presence of the hydrochloride salt would influence the N-H stretching and bending frequencies compared to the free base.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound.

For this specific compound, a crystallographic analysis would reveal:

Unambiguous Molecular Structure: Confirmation of the cyclobutylmethyl group's attachment to the hydroxylamine (B1172632) moiety via the oxygen atom.

Solid-State Conformation: The preferred spatial orientation of the cyclobutyl ring relative to the rest of the molecule.

Crystal Packing and Intermolecular Interactions: Detailed insights into how the molecules are arranged in the crystal lattice, including hydrogen bonding interactions involving the hydroxylammonium group and the chloride counter-ion.

While it is the most powerful technique for absolute structure determination, publicly accessible crystal structure data for this compound is not available at this time. The application of this method would be invaluable for definitively characterizing the compound's solid-state properties.

Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

Chromatographic Techniques:

Gas Chromatography (GC): Due to the low volatility and polar nature of the hydrochloride salt, direct analysis by GC is challenging. Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound before injection. This could involve reaction with a silylating agent or an acylating agent. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a more direct and versatile method for analyzing this compound. Reversed-phase HPLC using a C18 or similar column with an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) containing an acidic modifier would be a suitable approach. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Electrophoretic Techniques:

Capillary Electrophoresis (CE): As an ionic salt, this compound is well-suited for analysis by CE. This technique separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires only minute sample volumes. The positively charged O-(cyclobutylmethyl)hydroxylammonium ion would migrate towards the cathode, and its migration time would be characteristic of its size-to-charge ratio, allowing for effective separation and quantification.

Spectrophotometric and Spectrofluorimetric Analysis for Quantification and Reaction Monitoring

Spectrophotometric and spectrofluorimetric methods provide sensitive means for quantifying this compound, particularly at low concentrations, and for monitoring the progress of reactions in which it is consumed or produced.

Spectrophotometric Analysis: Direct UV-Vis spectrophotometry is often not feasible due to the lack of a strong chromophore in the molecule. However, indirect methods developed for hydroxylamine can be adapted. These methods often involve a chemical reaction that produces a colored product, which can then be quantified.

Oxidation to Nitrite (B80452): One common approach is the oxidation of the hydroxylamine moiety to nitrite under controlled conditions. bohrium.comnih.gov The resulting nitrite is then reacted with a diazotizing reagent (e.g., p-nitroaniline) and a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) to form a highly colored azo dye. bohrium.comnih.gov The absorbance of this dye, measured at its λmax (e.g., 545 nm), is directly proportional to the initial concentration of the hydroxylamine compound. nih.gov

Indophenol (B113434) Dye Formation: An alternative method involves the reduction of hydroxylamine to an ammonium (B1175870) salt, which then reacts in the Berthelot reaction with reagents like salicylic (B10762653) acid and sodium hypochlorite (B82951) to form a colored indophenol dye.

Spectrofluorimetric Analysis: Fluorimetric methods can offer even higher sensitivity than spectrophotometry.

Fluorescence Probes: Quantification can be achieved using specific fluorescent probes that react with hydroxylamine to produce a "turn-on" fluorescence signal. For instance, a probe based on diphenyl imidazole (B134444) benzaldehyde (B42025) has been shown to react with hydroxylamine to yield a highly fluorescent product, allowing for its detection at micromolar concentrations. rsc.org

Fluorescence Quenching: Another approach involves monitoring the quenching of a fluorophore's fluorescence by the hydroxylamine derivative. nih.govnih.goviosrjournals.org The degree of quenching, which can be analyzed using the Stern-Volmer equation, can be correlated to the concentration of the quencher (the hydroxylamine compound). nih.gov This principle can be applied to monitor reactions where the hydroxylamine is consumed, leading to a recovery of fluorescence.

Future Prospects and Emerging Research Frontiers for O Cyclobutylmethyl Hydroxylamine Hydrochloride

Green Chemistry Approaches in its Synthesis and Application

There is no available research on the application of green chemistry principles to the synthesis or use of O-(cyclobutylmethyl)hydroxylamine hydrochloride. This includes a lack of information on efforts to improve atom economy, utilize renewable feedstocks, reduce solvent waste, or develop more environmentally benign synthetic routes for this compound.

Integration with Automated Synthesis and High-Throughput Experimentation

No publications were found that describe the integration of this compound into automated synthesis platforms or its use in high-throughput experimentation (HTE). The potential benefits of these technologies, such as accelerated reaction screening and optimization for this compound, have not been explored in the available literature.

Design of Next-Generation Reagents with Tunable Reactivity Profiles

There is no information available regarding the use of this compound as a scaffold for the design of next-generation reagents with tunable reactivity. The exploration of its derivatives for controlled chemical reactions or specific applications in synthesis is not a subject of current public research.

Q & A

Q. What are the optimal synthetic routes for preparing O-(cyclobutylmethyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via nucleophilic substitution between cyclobutylmethyl chloride and hydroxylamine hydrochloride under basic conditions (e.g., NaOH). Key parameters include:

  • Temperature : Room temperature (20–25°C) minimizes side reactions like over-alkylation .
  • Molar Ratios : A 1:1.2 molar ratio of cyclobutylmethyl chloride to hydroxylamine hydrochloride ensures complete conversion .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature20–25°C>85% yield
Reaction Time4–6 hrsProlonged time increases hydrolysis risk
Base Concentration1.5 eq NaOHExcess base may degrade hydroxylamine

Q. How can researchers purify this compound to remove common by-products?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt. Impurities like unreacted hydroxylamine hydrochloride remain in the aqueous phase .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/methanol (95:5) for small-scale purification. Monitor fractions via TLC (Rf = 0.3 in same solvent system) .

Advanced Research Questions

Q. How can trace impurities (e.g., residual hydroxylamine hydrochloride) be quantified in this compound batches?

Methodological Answer: A validated pre-column derivatization HPLC-UV method is recommended:

  • Derivatization : React impurities with benzaldehyde to form UV-active benzaldoxime (λ = 254 nm) .
  • Conditions :
    • Derivatization at 40°C for 30 min.
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid.
      Validation Data :
ParameterValue
LOQ12 ppm
Linearity (R²)0.999 (12–360 ppm)
Precision (%RSD)<2%

Q. What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis and oxidation .
  • Stabilizers : Add 0.1% w/w EDTA to chelate trace metal catalysts of degradation .
  • pH Control : Maintain pH 4–6 in aqueous solutions (buffers like citrate-phosphate) to suppress hydrolysis .

Q. How can the compound’s reactivity be exploited in synthesizing bioactive heterocycles (e.g., isoxazolines or tetrazolinones)?

Methodological Answer:

  • Isoxazoline Synthesis : React with α,β-unsaturated ketones (chalcones) under acidic conditions (e.g., HCl/EtOH, 60°C). Cyclization occurs via nucleophilic attack on the carbonyl, forming a 5-membered ring .
  • Tetrazolinone Derivatives : Condense with tetrazolinone precursors in DMF at 80°C, using EDCI as a coupling agent. Example: 1-(3-chlorobenzyloxy)imino-ethyl derivatives show antimicrobial activity .

Q. What computational tools predict metabolic pathways or degradation products of this compound?

Methodological Answer:

  • In Silico Models : Use databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to simulate oxidative pathways (e.g., N-hydroxylation or cyclobutane ring opening) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis (e.g., cyclobutylmethyl-O bond) .

Contradictions and Limitations in Current Data

  • Synthesis Scalability : suggests room-temperature synthesis, but notes elevated temperatures (40–60°C) may improve yields for analogous compounds, risking side reactions.
  • Stability in Biological Matrices : While focuses on pharmaceutical impurity analysis, highlights instability in metabolic studies, necessitating real-time stability testing for specific applications.

Key Research Gaps

Mechanistic Studies : Lack of kinetic data on cyclobutane ring-opening reactions under physiological conditions.

Toxicological Profiling : Limited genotoxicity or cytotoxicity data despite structural similarities to known mutagens (e.g., hydroxylamine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.